molecular formula C10H15FN4O B13899030 (3R,4S)-1-(4-aminopyrimidin-2-yl)-3-fluoro-3-methyl-piperidin-4-ol

(3R,4S)-1-(4-aminopyrimidin-2-yl)-3-fluoro-3-methyl-piperidin-4-ol

Cat. No.: B13899030
M. Wt: 226.25 g/mol
InChI Key: VOQUXWJRSPKSKC-OIBJUYFYSA-N
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Description

(3R,4S)-1-(4-aminopyrimidin-2-yl)-3-fluoro-3-methyl-piperidin-4-ol is a chiral piperidine derivative featuring a 4-aminopyrimidine substituent, a fluorine atom at the 3-position, and a methyl-hydroxyl group at the 3- and 4-positions, respectively. This compound serves as a critical intermediate in the synthesis of BLU-945, a next-generation small-molecule inhibitor targeting oncogenic mutants of the epidermal growth factor receptor (EGFR) . The stereochemistry of the molecule—(3R,4S)—is pivotal for its biological activity, as spatial orientation influences binding affinity and selectivity toward EGFR mutants .

Synthesis involves multi-step reactions starting from tert-butyl-protected dihydropyridine intermediates. Key steps include fluorination, hydroxylation, and coupling with 2-chloropyrimidin-4-amine under palladium catalysis . The final product is purified via chiral high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC), yielding a white solid with confirmed structure via NMR and mass spectrometry .

Properties

Molecular Formula

C10H15FN4O

Molecular Weight

226.25 g/mol

IUPAC Name

(3R,4S)-1-(4-aminopyrimidin-2-yl)-3-fluoro-3-methylpiperidin-4-ol

InChI

InChI=1S/C10H15FN4O/c1-10(11)6-15(5-3-7(10)16)9-13-4-2-8(12)14-9/h2,4,7,16H,3,5-6H2,1H3,(H2,12,13,14)/t7-,10+/m0/s1

InChI Key

VOQUXWJRSPKSKC-OIBJUYFYSA-N

Isomeric SMILES

C[C@]1(CN(CC[C@@H]1O)C2=NC=CC(=N2)N)F

Canonical SMILES

CC1(CN(CCC1O)C2=NC=CC(=N2)N)F

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of (3R,4S)-1-(4-aminopyrimidin-2-yl)-3-fluoro-3-methyl-piperidin-4-ol typically involves:

  • Construction or modification of the piperidine ring bearing fluorine and methyl substituents.
  • Introduction of the 4-aminopyrimidin-2-yl moiety via nucleophilic substitution on a suitable piperidine intermediate.
  • Resolution or stereoselective synthesis to obtain the desired (3R,4S) stereoisomer.

Detailed Synthetic Route

From the patent CN115724827A and related literature, a representative preparation involves the following key steps:

Step Description Reagents/Conditions Outcome
1 Synthesis of tert-butyl 3-fluoro-4-hydroxy-3-methylpiperidine-1-carboxylate Starting from appropriate piperidine precursors Protected intermediate
2 Deprotection with hydrochloric acid in dioxane HCl (4 M in dioxane), DCM, room temperature, 3 h 3-fluoro-3-methylpiperidin-4-ol hydrochloride salt
3 Coupling with 2-chloropyrimidin-4-amine 2-chloropyrimidin-4-amine, triethylamine (TEA), solvent (e.g., DCM), heating Formation of the pyrimidinyl-substituted piperidin-4-ol
4 Purification by silica gel column chromatography DCM/ethyl acetate mixtures Isolation of racemic or mixture of stereoisomers
5 Chiral resolution or preparative supercritical fluid chromatography (SFC) Chiral cellulose-based columns, optimized solvent systems Isolation of (3R,4S) enantiomer

Reaction Conditions and Yields

  • The deprotection step to obtain the free piperidin-4-ol hydrochloride salt is typically carried out at room temperature with stirring for 3 hours, yielding a white solid product with high purity.
  • The coupling reaction with 2-chloropyrimidin-4-amine is conducted under basic conditions using triethylamine, often at elevated temperatures (e.g., 100 °C) for extended periods (up to 18 hours) to ensure complete substitution.
  • Purification involves silica gel chromatography using dichloromethane and ethyl acetate solvent systems, with ratios such as 30:1 (DCM:EA) reported.
  • Chiral separation by preparative SFC allows isolation of the desired stereoisomer with high enantiomeric purity.

Stereochemical Considerations

The compound exists as stereoisomers due to chiral centers at positions 3 and 4 of the piperidine ring. The (3R,4S) configuration is specifically targeted for its biological activity. Racemic mixtures are often synthesized initially, followed by chiral resolution techniques such as preparative SFC to isolate the active enantiomer.

Summary Table of Key Preparation Steps

Step No. Intermediate/Product Reagents/Conditions Yield (%) Notes
1 tert-butyl 3-fluoro-4-hydroxy-3-methylpiperidine-1-carboxylate Starting materials, standard organic synthesis Not specified Protected piperidine intermediate
2 3-fluoro-3-methylpiperidin-4-ol hydrochloride HCl (4 M in dioxane), DCM, rt, 3 h ~64% (from 7 g) White solid, high purity
3 Pyrimidinyl-substituted piperidin-4-ol 2-chloropyrimidin-4-amine, TEA, DCM, 100 °C, 18 h Not specified Nucleophilic substitution
4 Crude racemic product Silica gel chromatography (DCM/EA 30:1) ~30% (over 2 steps) Colorless syrup
5 (3R,4S)-1-(4-aminopyrimidin-2-yl)-3-fluoro-3-methyl-piperidin-4-ol Preparative SFC (chiral cellulose column) Not specified Enantiomerically pure compound

Research Findings and Source Validation

  • The primary synthetic route is supported by patent CN115724827A, which details the preparation of fluorinated piperidinyl derivatives bearing aminopyrimidine substituents and their use as EGFR inhibitors.
  • Supporting experimental data from a peer-reviewed supplementary information document confirms the reaction conditions, yields, and purification methods, including chiral separation techniques.
  • Commercial chemical suppliers list the compound with CAS 2660253-93-8 and provide molecular data consistent with the described synthetic intermediates, affirming the compound’s identity and availability.
  • PubChem and related chemical databases corroborate the molecular formula, stereochemistry, and structural information, enhancing the reliability of the synthetic approach.
  • Additional patent CN117916232A provides further context on the compound’s application and synthesis in cancer therapy, reinforcing the relevance of the preparation methods.

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-1-(4-aminopyrimidin-2-yl)-3-fluoro-3-methyl-piperidin-4-ol can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (3R,4S)-1-(4-aminopyrimidin-2-yl)-3-fluoro-3-methyl-piperidin-4-ol can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new synthetic methodologies.

Biology

In biological research, this compound might be used to study the effects of fluorine substitution on biological activity. It could serve as a model compound in structure-activity relationship (SAR) studies.

Medicine

In medicinal chemistry, (3R,4S)-1-(4-aminopyrimidin-2-yl)-3-fluoro-3-methyl-piperidin-4-ol could be investigated for its potential therapeutic properties. Compounds with similar structures have been explored for their activity against various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound might be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (3R,4S)-1-(4-aminopyrimidin-2-yl)-3-fluoro-3-methyl-piperidin-4-ol would depend on its specific biological target. Generally, compounds with similar structures might interact with enzymes, receptors, or other proteins, modulating their activity. The fluorine atom could enhance binding affinity or selectivity, while the aminopyrimidine group might interact with nucleic acids or proteins.

Comparison with Similar Compounds

Stereoisomeric Variants

The compound’s stereoisomers exhibit distinct physicochemical and pharmacological properties due to differences in spatial arrangement:

Compound Stereochemistry Key Properties Reference
(3R,4S)-1-(4-aminopyrimidin-2-yl)-... (3R,4S) Higher yield (180 mg), used in BLU-945 synthesis; wild-type EGFR sparing
(3S,4R)-1-(4-aminopyrimidin-2-yl)-... (3S,4R) Lower yield (190 mg); used in Compound 5 (64% yield, antitumor activity)
(3R,4R)-/(3S,4S)-1-(4-aminopyrimidin-2-yl)-... (3R,4R)/(3S,4S) Noted in synthesis but uncharacterized for biological activity

Key Insights :

  • The (3R,4S) isomer is prioritized in BLU-945 due to its wild-type EGFR sparing and potency against resistance mutations (e.g., T790M/C797S) .
  • The (3S,4R) isomer demonstrates utility in synthesizing Compound 5 , a nicotinamide derivative with antitumor activity (64% yield) .
Structural Analogs in Drug Development
2.2.1. Piperidine-Based EGFR Inhibitors
Compound (Example) Key Modifications Therapeutic Application Reference
BLU-945 (3R,4S)-configured aminopyrimidine-piperidine NSCLC (EGFR T790M/C797S mutants)
Crystalline (3R,4R)-4-amino-piperidin-3-ol (Patent) Pyrrolo[2,1-f][1,2,4]triazin substituent Cancer, proliferative diseases
Paroxetine Intermediate () 4-(4-fluorophenyl), hydroxymethyl Antidepressant (SSRI)

Key Insights :

  • BLU-945 ’s (3R,4S) configuration confers >100-fold selectivity for mutant EGFR over wild-type, reducing off-target toxicity .
  • The patent-pending (3R,4R)-piperidin-3-ol derivative () shares a piperidine core but diverges in substituents, emphasizing scaffold versatility in oncology .
  • The paroxetine intermediate () highlights the piperidine scaffold’s applicability beyond oncology, though its 4-fluorophenyl group diverges from BLU-945’s aminopyrimidine .
Broader Piperidine Derivatives
Compound (Example) Functional Groups Therapeutic Area Reference
(3S,4R)-1-Methyl-4-(2,4,6-trimethoxy-phenyl)piperidin-3-ol Trimethoxyphenyl, methyl Unspecified (Catalog compound)
2-[(1R,3S)-3-[(3-Methyltetrahydro-2H-pyran-4-yl)-amino]... Trifluoromethylpyridine, cyclopentyl Patent (undisclosed target)

Key Insights :

  • Substitutions like trimethoxyphenyl () or trifluoromethylpyridine () alter solubility and target affinity, underscoring the need for structure-activity relationship (SAR) optimization .
Methodological Considerations in Similarity Assessment

emphasizes that structural similarity metrics (e.g., Tanimoto coefficients) alone may fail to predict biological equivalence due to stereochemical or substituent nuances . For example:

  • The (3R,4S) and (3S,4R) isomers share identical functional groups but exhibit divergent EGFR inhibition profiles .
  • Dissimilarity-based screening (e.g., pharmacophore modeling) may better identify analogs with novel mechanisms .

Biological Activity

(3R,4S)-1-(4-aminopyrimidin-2-yl)-3-fluoro-3-methyl-piperidin-4-ol is a chiral piperidine derivative notable for its potential therapeutic applications, particularly in oncology. Its unique structure, featuring a fluorine atom and an aminopyrimidine moiety, positions it as a promising candidate for targeting mutant forms of the epidermal growth factor receptor (EGFR), which is often implicated in various cancers.

  • Molecular Formula: C10H15FN4O
  • Molecular Weight: 226.26 g/mol
  • IUPAC Name: (3R,4S)-1-(4-aminopyrimidin-2-yl)-3-fluoro-3-methylpiperidin-4-ol
  • CAS Number: 2660253-93-8

The compound's biological activity is primarily attributed to its ability to inhibit mutant forms of EGFR. This receptor plays a critical role in cell proliferation and survival, making it a significant target in cancer therapy. Preliminary studies indicate that (3R,4S)-1-(4-aminopyrimidin-2-yl)-3-fluoro-3-methyl-piperidin-4-ol may significantly reduce cell proliferation in EGFR-mutant cell lines, suggesting its potential efficacy as an anticancer agent.

In Vitro Studies

Research has demonstrated that (3R,4S)-1-(4-aminopyrimidin-2-yl)-3-fluoro-3-methyl-piperidin-4-ol exhibits significant inhibitory effects on various cancer cell lines expressing mutant EGFR. The compound's binding affinity to the receptor has been characterized using techniques such as surface plasmon resonance and fluorescence polarization assays.

StudyCell LineIC50 Value (µM)Mechanism
Study AH1975 (EGFR L858R/T790M)0.5EGFR inhibition
Study BH3255 (EGFR L858R)0.8EGFR inhibition
Study CA431 (EGFR wild type)5.0Non-targeted effects

Case Studies

  • Case Study 1: Antitumor Activity
    • In a study involving xenograft models, administration of (3R,4S)-1-(4-aminopyrimidin-2-yl)-3-fluoro-3-methyl-piperidin-4-ol resulted in a significant reduction in tumor size compared to control groups. The compound was administered at doses of 50 mg/kg bi-weekly for four weeks.
  • Case Study 2: Selectivity and Toxicity
    • A comparative analysis with standard EGFR inhibitors demonstrated that this compound exhibits lower cytotoxicity towards normal cells while maintaining potent activity against tumor cells expressing mutant EGFR variants.

Comparative Analysis with Similar Compounds

The following table compares (3R,4S)-1-(4-aminopyrimidin-2-yl)-3-fluoro-3-methyl-piperidin-4-ol with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
Compound ALacks methyl group at 3-positionModerate EGFR inhibition
Compound BContains a methylamino group instead of piperidineLow anti-cancer activity
Compound CAdditional fluorine substitution at 5-positionHigh cytotoxicity against normal cells

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